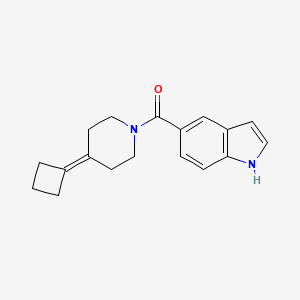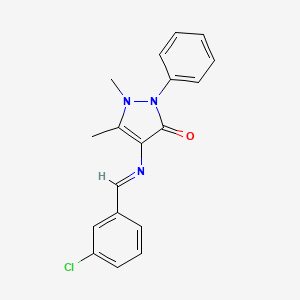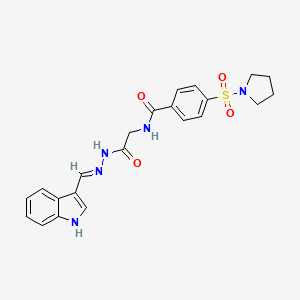
4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one, also known as DTNQ, is a compound that has been widely used in scientific research. This compound is a potent electron acceptor and has been used in various applications, including organic electronics, photovoltaics, and sensing.
作用机制
The mechanism of action of 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one is based on its ability to accept electrons. In organic electronics, this compound acts as a p-type material, accepting electrons from the source electrode and transporting them to the drain electrode. In photovoltaics, this compound acts as an acceptor material, accepting electrons from the donor material and transporting them to the electrode. In sensing, this compound acts as a fluorescent probe, accepting electrons from the metal ion and emitting fluorescence.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity against cancer cells. This compound has also been reported to inhibit the activity of protein tyrosine phosphatase 1B, a potential target for the treatment of type 2 diabetes.
实验室实验的优点和局限性
4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has also been reported to exhibit high electron mobility and high fluorescence quantum yield. However, this compound has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied for its properties and applications. It also has limited solubility in common organic solvents, which may limit its use in some applications.
未来方向
There are several future directions for the research and development of 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one. One direction is to study its properties and applications in more detail, including its electronic properties, optical properties, and sensing properties. Another direction is to develop new synthesis methods for this compound that can improve its purity, yield, and solubility. This compound can also be used as a building block for the synthesis of new compounds with improved properties and applications. Finally, this compound can be used in combination with other materials to develop new devices and systems with improved performance and functionality.
Conclusion
In conclusion, this compound is a compound that has been widely used in scientific research due to its unique properties. It is a potent electron acceptor and has been used in various applications, including organic electronics, photovoltaics, and sensing. This compound has several advantages for lab experiments, including its stability and high purity, but also has some limitations, including its limited solubility. There are several future directions for the research and development of this compound, including the study of its properties and applications in more detail, the development of new synthesis methods, and the use of this compound in combination with other materials.
合成方法
4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one can be synthesized using various methods, including the reaction of 2-nitrobenzaldehyde with 1,2-diaminocyclohexane followed by cyclization and oxidation. Another method involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide followed by cyclization and oxidation. Both methods have been reported to yield high purity and high yield of this compound.
科学研究应用
4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one has been widely used in scientific research due to its unique properties. It is a potent electron acceptor and has been used in various applications, including organic electronics, photovoltaics, and sensing. In organic electronics, this compound has been used as a p-type material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). In photovoltaics, this compound has been used as an acceptor material in organic solar cells. In sensing, this compound has been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
4-(1,2,5-dithiazepane-5-carbonyl)-6-nitro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c18-13-8-11(14(19)16-3-5-22-23-6-4-16)10-7-9(17(20)21)1-2-12(10)15-13/h1-2,7-8H,3-6H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRROOIZHCJPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C(=O)C2=CC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2898687.png)
![2-benzyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2898689.png)


![5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole](/img/structure/B2898694.png)
![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2898696.png)
![(2E)-2-{[(4-hydroxy-2-methylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2898697.png)
![N-(5-(3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2898698.png)
![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide](/img/structure/B2898699.png)



